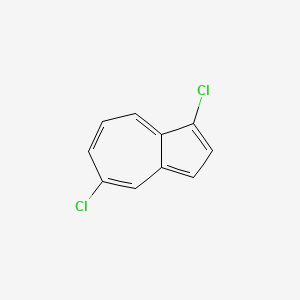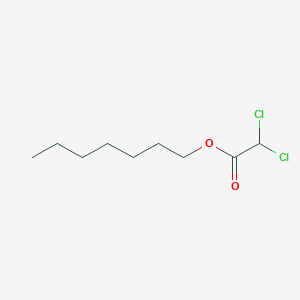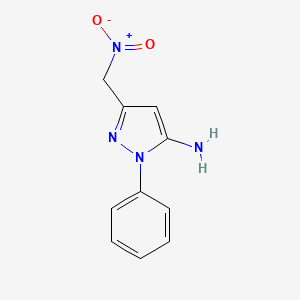
2-Methyl-5-(2-methyl-1,3-dioxan-5-ylidene)-1,3-dioxane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Methyl-5-(2-methyl-1,3-dioxan-5-ylidene)-1,3-dioxane is an organic compound that belongs to the class of dioxanes Dioxanes are heterocyclic organic compounds with a six-membered ring containing two oxygen atoms
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-5-(2-methyl-1,3-dioxan-5-ylidene)-1,3-dioxane typically involves the cyclization of appropriate precursors under acidic or basic conditions. Common starting materials might include diols and aldehydes or ketones. The reaction conditions often require careful control of temperature and pH to ensure the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound might involve large-scale batch or continuous processes. Catalysts and solvents are often used to optimize the yield and purity of the product. The specific methods would depend on the availability of raw materials and the desired scale of production.
化学反应分析
Types of Reactions
2-Methyl-5-(2-methyl-1,3-dioxan-5-ylidene)-1,3-dioxane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding dioxane derivatives.
Reduction: Reduction reactions can lead to the formation of alcohols or other reduced forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, acids, bases.
Major Products Formed
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield dioxane carboxylic acids, while reduction could produce dioxane alcohols.
科学研究应用
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Potential use in studying enzyme interactions and metabolic pathways.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the production of polymers, resins, and other materials.
作用机制
The mechanism by which 2-Methyl-5-(2-methyl-1,3-dioxan-5-ylidene)-1,3-dioxane exerts its effects would depend on its specific interactions with molecular targets. These might include binding to enzymes or receptors, altering metabolic pathways, or participating in chemical reactions within cells.
相似化合物的比较
Similar Compounds
1,4-Dioxane: A simpler dioxane compound with a single six-membered ring.
2,2’-Bioxirane: Another compound with two oxygen-containing rings.
Tetrahydrofuran: A related heterocyclic compound with a five-membered ring.
Uniqueness
2-Methyl-5-(2-methyl-1,3-dioxan-5-ylidene)-1,3-dioxane is unique due to its fused dioxane rings, which may confer specific chemical properties and reactivity not found in simpler dioxane compounds.
属性
CAS 编号 |
86251-72-1 |
|---|---|
分子式 |
C10H16O4 |
分子量 |
200.23 g/mol |
IUPAC 名称 |
2-methyl-5-(2-methyl-1,3-dioxan-5-ylidene)-1,3-dioxane |
InChI |
InChI=1S/C10H16O4/c1-7-11-3-9(4-12-7)10-5-13-8(2)14-6-10/h7-8H,3-6H2,1-2H3 |
InChI 键 |
RPKBPIQXUONJMN-UHFFFAOYSA-N |
规范 SMILES |
CC1OCC(=C2COC(OC2)C)CO1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


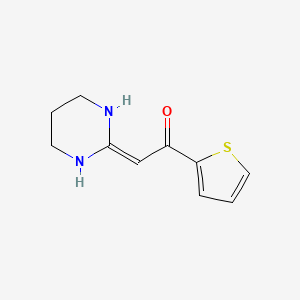
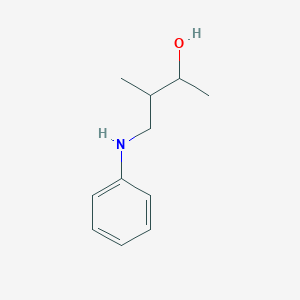



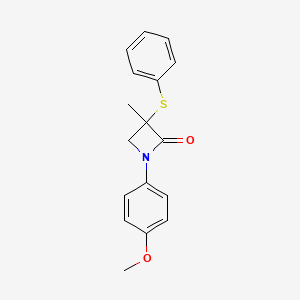
![4-[[8-(4-Carboxyanilino)-8-oxooctanoyl]amino]benzoic acid](/img/structure/B14409995.png)
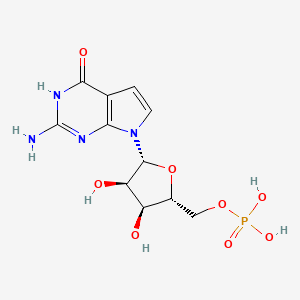


![1,1'-([1,1'-Binaphthalene]-8,8'-diyl)di(ethan-1-one)](/img/structure/B14410015.png)
